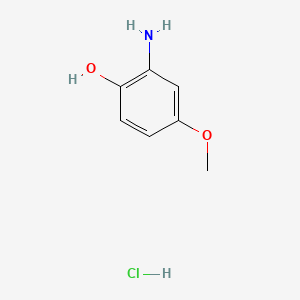

2-Amino-4-methoxyphenol hydrochloride

Description

Contextualizing Aminophenol Derivatives within Modern Organic Synthesis and Materials Science

Aminophenols and their derivatives are of significant commercial importance, serving as crucial intermediates in the pharmaceutical, photographic, and chemical dye industries. researchgate.net These compounds are amphoteric, capable of acting as weak acids or bases, although their basic character typically prevails. researchgate.net The strategic placement of amino and hydroxyl groups on an aromatic ring makes them highly reactive and versatile building blocks in organic synthesis.

In modern organic synthesis, aminophenol derivatives are indispensable precursors for a wide array of more complex molecules. researchgate.net For instance, they are fundamental in the synthesis of various heterocyclic compounds, such as benzoxazoles, which are of great interest in medicinal chemistry. The proximity of the amino and hydroxyl groups in ortho-aminophenol derivatives facilitates cyclization reactions to form these valuable heterocyclic systems. researchgate.net A notable application is the use of 4-aminophenol (B1666318) as the final intermediate in the industrial synthesis of paracetamol. wikipedia.org

The influence of aminophenol derivatives extends into the realm of materials science, particularly in the development of advanced polymers. These compounds can be polymerized to create materials with interesting electronic and optical properties. For example, poly(m-aminophenol) has been synthesized and further modified to create cross-linked polymer networks. The presence of hydroxyl and amino groups allows for further functionalization, enabling the tuning of the polymer's properties for specific applications. Research has also explored the creation of conductive polymers from aminophenol monomers, which show promise for applications in electronics and sensors.

Historical Trajectories and Foundational Discoveries Pertaining to 2-Amino-4-methoxyphenol (B1270069) Structures

The history of aminophenol chemistry is intrinsically linked to the development of synthetic organic chemistry in the 19th and 20th centuries. Early methods for the synthesis of aminophenols often involved the reduction of nitrophenols. A conventional method for producing p-aminophenol, for instance, was the iron-acid reduction of p-nitrophenol. ias.ac.in While effective, this method generated significant iron sludge, posing environmental challenges. ias.ac.in

A significant advancement in aminophenol synthesis was the development of catalytic hydrogenation processes. The single-step catalytic hydrogenation of nitrobenzene (B124822) in an acidic medium emerged as a more environmentally friendly and efficient alternative. ias.ac.in This method not only reduced waste but also offered high selectivity towards the desired aminophenol isomer. ias.ac.in

The synthesis of substituted aminophenols, including those with methoxy (B1213986) groups, has been an area of ongoing research. A common and efficient method for preparing 2-amino-4-methoxyphenol involves the catalytic hydrogenation of its nitro-precursor, 4-methoxy-2-nitrophenol (B75764). This reaction typically utilizes a palladium on carbon (Pd/C) catalyst and proceeds with high yield. Other reduction methods, such as the use of iron powder in the presence of hydrochloric acid, have also been employed. These foundational synthetic routes have made 2-amino-4-methoxyphenol and its derivatives readily accessible for a wide range of research applications.

Defining the Contemporary Research Landscape and Scholarly Objectives for 2-Amino-4-methoxyphenol Hydrochloride

The current research landscape for this compound is vibrant and multifaceted, with scholarly objectives spanning several key areas:

Pharmaceutical Development: A primary focus of contemporary research is the use of 2-amino-4-methoxyphenol and its derivatives as intermediates in the synthesis of novel pharmaceutical agents. chemimpex.com Researchers are exploring its incorporation into molecules with potential analgesic, anti-inflammatory, and other therapeutic activities. chemimpex.com The structural motifs derived from this compound are being investigated for their ability to interact with biological targets.

Advanced Materials: In materials science, there is a growing interest in utilizing 2-amino-4-methoxyphenol derivatives for the creation of functional polymers and materials. Research is underway to develop sustainable polymers from phenolic derivatives for applications such as 3D printing. The ability of this compound to act as a modifier to enhance the properties of resins and plastics is also an active area of investigation.

Catalysis and Coordination Chemistry: The amino and hydroxyl groups of 2-amino-4-methoxyphenol make it an excellent ligand for coordinating with metal ions. This has led to research into the synthesis of novel metal complexes with potential catalytic applications. These complexes are being studied for their ability to catalyze various organic transformations.

Dye and Cosmetic Chemistry: this compound continues to be a relevant compound in the formulation of hair dyes, where it contributes to color stability. Its antioxidant properties are also being explored for use in skincare products. chemimpex.com

The overarching scholarly objective is to leverage the unique chemical properties of this compound to address challenges and create innovations in these diverse fields. Its accessibility through established synthetic routes ensures its continued importance as a foundational molecule in both academic and industrial research.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKXUUGVLZIYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185966 | |

| Record name | 2-Amino-4-methoxyphenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32190-97-9 | |

| Record name | Phenol, 2-amino-4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32190-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methoxyphenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methoxyphenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methoxyphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Amino 4 Methoxyphenol Hydrochloride

Established and Emerging Synthetic Routes to 2-Amino-4-methoxyphenol (B1270069) and its Salt Forms

The primary and most well-documented method for synthesizing 2-Amino-4-methoxyphenol is through the reduction of its corresponding nitro precursor, 4-methoxy-2-nitrophenol (B75764). The subsequent conversion to its hydrochloride salt is a standard acid-base reaction.

Catalytic Hydrogenation of Aromatic Nitro Precursors (e.g., 4-methoxy-2-nitrophenol)

Catalytic hydrogenation stands as the predominant industrial and laboratory method for the reduction of aromatic nitro compounds due to its high efficiency, selectivity, and the clean nature of the process, which typically yields water as the only byproduct. The synthesis of 2-amino-4-methoxyphenol via this route involves the hydrogenation of 4-methoxy-2-nitrophenol. prepchem.com

The process generally employs a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C). The reaction is carried out in a solvent, such as ethanol (B145695), under a hydrogen atmosphere. prepchem.com Key parameters that influence the reaction's success include hydrogen pressure, temperature, catalyst loading, and agitation speed.

For instance, a typical laboratory-scale synthesis involves suspending 4-methoxy-2-nitrophenol in ethanol with a 5% palladium-carbon catalyst. The mixture is then subjected to hydrogenation at ambient temperature and atmospheric pressure. prepchem.com Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the desired 2-amino-4-methoxyphenol, often with high purity and yield. prepchem.com

| Nitro Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-methoxy-2-nitrophenol | 5% Pd/C | Ethanol | 20-30 | Atmospheric | 93 | prepchem.com |

| 4-chloro-2-nitrophenol | 5% Pd/C | Methanol | 100 | 25 | >87 (conversion) | acs.org |

| p-nitrophenol | Raney Nickel | Ethanol | 40-80 | 25-40 | Not specified | chlorpars.com |

| o-nitrophenol | 4.62 wt% Pd/C | Methanol | 55 | 14.5 | Not specified | acs.org |

Exploration of Alternative Reduction Chemistries for Aminophenol Synthesis

While catalytic hydrogenation is highly effective, research has explored other reducing agents and systems for the synthesis of aminophenols from their nitro precursors. These alternatives can be advantageous in specific contexts, such as avoiding high-pressure equipment or offering different selectivity profiles.

Chemical Reducing Agents:

Sodium Borohydride (B1222165) (NaBH₄): In conjunction with a catalyst, sodium borohydride is a potent reducing agent for nitroarenes. nih.gov This method is often used in aqueous media and can be facilitated by various metal nanoparticle catalysts. nih.govacs.org The reaction proceeds by the in-situ generation of hydrogen from the hydrolysis of NaBH₄ on the catalyst surface, which then reduces the nitro group. acs.org

Hydrazine Hydrate (B1144303) (N₂H₄·H₂O): Hydrazine hydrate in the presence of a catalyst, such as ferric chloride hexahydrate and activated carbon, serves as an effective reducing system for dinitrophenols to amino-nitrophenols. google.com This method offers mild reaction conditions and avoids the use of gaseous hydrogen.

Electrochemical Reduction: Electrochemical methods present a green alternative for the reduction of nitrophenols. mdpi.com This technique involves the direct transfer of electrons to the nitro compound at an electrode surface, often in an aqueous electrolyte. The process can be finely controlled by adjusting the applied potential, and it circumvents the need for chemical reducing agents or high-pressure hydrogen gas. mdpi.com Studies have focused on optimizing electrode materials (e.g., gold, silver) and reaction conditions like pH and temperature to maximize the yield of the desired aminophenol and minimize side reactions like hydrogen evolution. mdpi.com

Strategies for Regioselective Functionalization in Precursor Synthesis

The synthesis of the key precursor, 4-methoxy-2-nitrophenol, requires precise control over the placement of functional groups on the aromatic ring. Regioselectivity is paramount in these synthetic steps to ensure the correct isomer is formed, avoiding tedious and costly purification procedures.

Directed Ortho-Metalation and Nitration Approaches

Directed Ortho-Metalation (DoM): This powerful strategy allows for the functionalization of a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A heteroatom-containing group, such as a methoxy (B1213986) (-OCH₃) or an amide, can direct a strong base (typically an organolithium reagent like n-butyllithium) to deprotonate the adjacent ortho-proton. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent with high regioselectivity. wikipedia.org In the context of 4-methoxy-2-nitrophenol synthesis, a precursor like 4-methoxyphenol (B1676288) could theoretically be subjected to DoM, although direct nitration is more common. The methoxy group is a moderate DMG that can direct lithiation to the ortho position. organic-chemistry.org

Selective Nitration: The direct nitration of substituted phenols often leads to mixtures of ortho and para isomers. google.com For a substrate like 4-methoxyphenol, the para position is blocked, simplifying the outcome. However, controlling the reaction to achieve mono-nitration at the ortho position is crucial. Various nitrating agents and conditions have been developed to improve regioselectivity. These include:

Dilute Nitric Acid: Using dilute nitric acid, sometimes in the presence of a solid acid catalyst like H-beta zeolite, can favor the formation of the o-nitrophenol. acs.org

tert-Butyl Nitrite (B80452): This reagent has been identified as a chemoselective nitrating agent that provides mononitro derivatives of phenolic substrates, proceeding through the formation of O-nitrosyl intermediates. acs.org

Metal Nitrates: Reagents like iron(III) nitrate (B79036) can be used for the nitration of phenols under specific conditions to achieve good selectivity. researchgate.net

A common challenge in the nitration of phenols is over-nitration and oxidation of the substrate, which necessitates careful control of reaction conditions. researchgate.netias.ac.in

Controlling Selectivity in Etherification and Alkylation Reactions

The synthesis of the 4-methoxy-2-nitrophenol precursor can also start from a dihydroxyaromatic compound, requiring a regioselective etherification step. For example, starting with 2-nitrohydroquinone (2-nitro-1,4-dihydroxybenzene), one must selectively methylate the hydroxyl group at the 4-position while leaving the hydroxyl group at the 1-position free.

The Williamson ether synthesis is the classical method for forming ethers. Achieving regioselectivity between two phenolic hydroxyl groups can be challenging due to their similar acidities. However, selectivity can be induced by:

Steric Hindrance: If one hydroxyl group is more sterically hindered, the less hindered one may react preferentially.

Electronic Effects: The presence of the electron-withdrawing nitro group influences the acidity of the adjacent hydroxyl groups, potentially allowing for selective deprotonation and subsequent alkylation under carefully controlled conditions (e.g., choice of base, solvent, and temperature).

Protecting Groups: A common strategy involves protecting one hydroxyl group, performing the etherification on the other, and then deprotecting the first group. This adds steps to the synthesis but ensures high regioselectivity.

Solvent Effects: Specific solvents can influence the selectivity of etherification. For instance, 2-methoxyethanol (B45455) has been shown to induce high selectivity for the etherification of a hydroxyl group in the presence of a carboxylic acid group, preventing undesired ester formation. nih.gov

Reaction Mechanism Elucidation and Kinetic Studies in 2-Amino-4-methoxyphenol Hydrochloride Formation

The formation of 2-Amino-4-methoxyphenol via catalytic hydrogenation of 4-methoxy-2-nitrophenol involves a complex series of steps occurring on the catalyst surface. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction.

The mechanism of catalytic hydrogenation of aromatic nitro compounds is generally understood to follow the Langmuir-Hinshelwood model. This involves the following key steps:

Adsorption: Both the nitro compound (4-methoxy-2-nitrophenol) and hydrogen adsorb onto the active sites of the catalyst surface (e.g., palladium).

Hydrogen Dissociation: Molecular hydrogen dissociates into atomic hydrogen on the catalyst surface.

Surface Reaction: A stepwise reduction of the nitro group occurs through the sequential addition of adsorbed hydrogen atoms. This proceeds through various intermediates, such as nitroso and hydroxylamino species.

Desorption: The final product, 2-amino-4-methoxyphenol, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle. chemrxiv.orgresearchgate.net

Recent studies suggest that for reactions in aqueous media, the mechanism can be viewed as two electrochemical half-reactions: the oxidation of H₂ on the metal sites to generate protons and electrons, and the subsequent reduction of the nitro group by these electrons and protons from the solvent. chemrxiv.org

Kinetic studies on the hydrogenation of various nitrophenols provide insight into the factors controlling the reaction rate. These studies often find that under conditions where mass transfer limitations are eliminated (e.g., high agitation speed, small catalyst particles), the reaction is kinetically controlled. acs.orgacs.org

| Reactant | Catalyst | Reaction Order (Reactant) | Reaction Order (Hydrogen) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|---|

| o-nitrophenol | Pd/C | 0.53 | 0.54 - 1.0 | 70.2 | acs.org |

| 4-chloro-2-nitrophenol | Pd/C | First-order | Zero-order (at >25 atm) | Not specified | acs.org |

| p-nitrophenol | Raney Nickel | Slight increase with concentration | Not specified | 47 | chlorpars.com |

| 2-methoxy-5-nitroaniline | 5% Pd/C | First-order | First-order | 93.73 | niscpr.res.in |

The reaction order with respect to the nitro compound is often found to be fractional or first-order, while the order with respect to hydrogen can vary and may become zero at high pressures, indicating that the catalyst surface is saturated with hydrogen. acs.orgacs.org The activation energies for these reactions are typically in a range that confirms the process is under chemical control rather than being limited by diffusion. acs.orgniscpr.res.in

Advanced Derivatization and Chemical Transformations of 2 Amino 4 Methoxyphenol Hydrochloride

Amine Group Reactivity and Ligand Design

The primary aromatic amine group is a key site for derivatization, readily participating in condensation and coupling reactions to form extended conjugated systems and versatile ligands.

Formation of Schiff Bases and Imines for Coordination Chemistry and Organic Synthesis

The reaction of the primary amine of 2-amino-4-methoxyphenol (B1270069) with carbonyl compounds such as aldehydes and ketones is a cornerstone of its derivatization. This condensation reaction, typically carried out under reflux in a solvent like ethanol (B145695), yields imines, commonly known as Schiff bases ajrconline.org. These compounds are characterized by the azomethine (-C=N-) functional group, which links the aminophenol backbone to another molecular fragment nih.gov.

The general synthesis is as follows: R-CHO (Aldehyde) + H₂N-Ar-OH → R-CH=N-Ar-OH + H₂O R₂C=O (Ketone) + H₂N-Ar-OH → R₂C=N-Ar-OH + H₂O (where H₂N-Ar-OH represents 2-amino-4-methoxyphenol)

Schiff bases derived from 2-amino-4-methoxyphenol are of significant interest in coordination chemistry. The presence of the imine nitrogen, the phenolic oxygen, and potentially other donor atoms in the aldehyde or ketone fragment allows these molecules to act as chelating ligands ajrconline.orgresearchgate.net. They can coordinate with a variety of transition metal ions, such as Cu(II), Co(II), Ni(II), and Zn(II), to form stable metal complexes ajrconline.orgnih.gov. The resulting metallo-organic structures have applications in catalysis and materials science.

Spectroscopic and Structural Characterization of Imino Derivatives

The formation of a Schiff base from 2-amino-4-methoxyphenol is readily confirmed through various spectroscopic techniques, which detect the disappearance of reactant functional groups and the appearance of the characteristic imine linkage.

Infrared (IR) Spectroscopy: A key indicator of successful Schiff base formation is the appearance of a strong absorption band corresponding to the stretching vibration of the azomethine (C=N) group. This band typically appears in the 1591–1656 cm⁻¹ region mdpi.comnih.gov. Concurrently, the characteristic N-H stretching vibrations of the primary amine in the starting material (typically around 3280-3340 cm⁻¹) disappear mdpi.com. The broad O-H stretching band of the phenolic group remains, though its position may shift due to changes in hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most definitive evidence for imine formation in ¹H NMR spectra is the appearance of a sharp singlet signal in the downfield region, typically between δ 8.38 and 8.89 ppm, which is assigned to the azomethine proton (-CH=N-) nih.govniscpr.res.in. The resonance of the phenolic -OH proton can also be observed, often as a singlet at δ 9.31-9.72 ppm nih.gov.

¹³C NMR: In the ¹³C NMR spectrum, the formation of the imine is confirmed by a signal for the azomethine carbon atom, which typically appears in the range of δ 161-162 ppm niscpr.res.in.

The table below summarizes the key spectroscopic data used to characterize imino derivatives of aminophenols.

| Spectroscopic Technique | Key Feature | Typical Wavenumber/Chemical Shift | Reference |

| FT-IR | Azomethine (C=N) stretch | 1591 - 1656 cm⁻¹ | mdpi.comnih.gov |

| Disappearance of N-H stretch | ~3300 cm⁻¹ | mdpi.com | |

| ¹H NMR | Azomethine (-CH=N) proton | δ 8.3 - 8.9 ppm | nih.govniscpr.res.in |

| Phenolic (-OH) proton | δ 9.3 - 9.7 ppm | nih.gov | |

| ¹³C NMR | Azomethine (C=N) carbon | δ 161 - 162 ppm | niscpr.res.in |

Azo Coupling Reactions and Chromophore Development

The primary aromatic amine of 2-amino-4-methoxyphenol is a suitable precursor for the synthesis of azo dyes. This transformation is a two-step process that creates an azo group (-N=N-), which acts as a powerful chromophore, imparting strong color to the molecule unb.cacuhk.edu.hk.

Diazotization: The first step is the conversion of the primary amine into a diazonium salt. This is achieved by treating 2-amino-4-methoxyphenol with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at a low temperature (0–5 °C) cuhk.edu.hkscialert.netorganic-chemistry.org. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Azo Coupling: The resulting diazonium salt is a weak electrophile and readily undergoes a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative unb.canjit.edu. This electrophilic aromatic substitution reaction forms the stable azo linkage and creates a highly conjugated system responsible for the compound's color jbiochemtech.com. The specific color of the resulting dye depends on the molecular structure of both the diazonium salt and the coupling partner unb.ca.

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group offers another avenue for derivatization, enabling the tuning of solubility, electronic properties, and intermolecular interactions through reactions like etherification and esterification.

Etherification and Esterification Strategies

The phenolic -OH group of 2-amino-4-methoxyphenol can be converted into ethers or esters to alter the molecule's physical and chemical properties. However, the presence of the reactive amine group requires careful selection of reaction conditions or the use of protecting groups to achieve selectivity.

Etherification: The formation of an ether (O-alkylation) can be accomplished under basic conditions. The phenol is first deprotonated with a base like sodium hydroxide (B78521) or potassium carbonate to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via a Williamson ether synthesis to yield the corresponding ether. To prevent N-alkylation of the amine, it may be necessary to first protect the amine group, for example, by converting it into an amide, which can be removed after the etherification is complete.

Esterification: Esters can be formed by reacting the phenolic hydroxyl group with acylating agents such as acid chlorides or acid anhydrides. This reaction is often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. Similar to etherification, the amine group is also nucleophilic and can react with the acylating agent to form an amide. Therefore, chemoselective O-acylation often requires optimization of reaction conditions (e.g., temperature, stoichiometry) or protection of the amine group.

Hydrogen Bonding Networks and Intermolecular Interactions in Derivatives

The phenolic hydroxyl group and the amino group (or its imino derivative) are key players in directing the supramolecular architecture of 2-amino-4-methoxyphenol derivatives through hydrogen bonding researchgate.net. These non-covalent interactions are crucial in determining the crystal packing, physical properties, and sometimes the biological activity of the molecules researchgate.net.

Intramolecular Hydrogen Bonds: In Schiff base derivatives, an intramolecular hydrogen bond can form between the phenolic proton (O-H) and the nitrogen atom of the azomethine group (C=N) researchgate.net. This interaction creates a stable six-membered ring motif, which influences the planarity and conformation of the molecule.

Intermolecular Hydrogen Bonds: Derivatives of 2-amino-4-methoxyphenol can form extensive intermolecular hydrogen bonding networks. The phenolic -OH can act as a hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine/imine can act as acceptors nih.gov. In the solid state, these interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks, which stabilize the crystal lattice nih.govresearchgate.net. For instance, N-H···O and O-H···N hydrogen bonds are common motifs that link molecules together researchgate.net.

Aromatic Ring Functionalization

The aromatic ring of 2-Amino-4-methoxyphenol is electron-rich due to the presence of the strongly activating amino and hydroxyl groups, as well as the moderately activating methoxy group. This high electron density makes the ring highly susceptible to electrophilic attack. The directing effects of these substituents play a crucial role in determining the regioselectivity of these reactions. The hydroxyl and amino groups are ortho-, para-directing, while the methoxy group is also ortho-, para-directing. The interplay of these directing effects governs the position of substitution on the benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Friedel-Crafts)

Halogenation: The high electron density of the aromatic ring in 2-Amino-4-methoxyphenol facilitates facile halogenation reactions, such as bromination and chlorination. Due to the strong activating nature of the amino and hydroxyl groups, these reactions can often proceed under mild conditions, sometimes even without a Lewis acid catalyst. The regioselectivity of halogenation is dictated by the combined directing effects of the existing substituents. The positions ortho and para to the powerful activating groups are the most likely sites for substitution.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for the formation of carbon-carbon bonds on aromatic rings. wikipedia.org In the case of 2-Amino-4-methoxyphenol, the presence of the amino group can complicate these reactions. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. wikipedia.org This issue can often be circumvented by protecting the amino group, for instance, by converting it into an amide. Once protected, the directing effects of the hydroxyl and methoxy groups would primarily influence the position of alkylation or acylation. The product of a Friedel-Crafts acylation, an aryl ketone, is deactivated towards further substitution, which helps to prevent polysubstitution. organic-chemistry.org

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Bromination | Br₂ in a polar solvent (e.g., acetic acid) | Mono- or di-brominated products at positions ortho/para to the amino and hydroxyl groups. |

| Friedel-Crafts Acylation | Acyl halide (e.g., CH₃COCl), Lewis acid (e.g., AlCl₃) with a protected amine | Acylated product at the position ortho to the hydroxyl group. |

Oxidative Coupling and Polymerization Studies

The phenolic and aminic nature of 2-Amino-4-methoxyphenol makes it a prime candidate for oxidative coupling reactions. These reactions can lead to the formation of dimers, oligomers, and polymers with interesting electronic and structural properties. The oxidation of aminophenols can be complex, often yielding a mixture of products resulting from C-C, C-N, and C-O bond formations.

Enzymatic or chemical oxidation of o-aminophenols can lead to the formation of phenoxazinone structures. researchgate.netmdpi.comnih.gov This transformation is of significant interest as the phenoxazinone core is found in various natural products and biologically active molecules. The reaction proceeds through the oxidation of the aminophenol to a quinone-imine intermediate, which then undergoes further reactions to form the tricyclic phenoxazinone system.

Furthermore, under specific conditions, oxidative polymerization of aminophenols can occur, leading to the formation of polymers with extended conjugated systems. nih.gov These polymers often exhibit interesting optical and electronic properties, making them potentially useful in materials science applications. The structure of the resulting polymer is highly dependent on the reaction conditions, including the choice of oxidant and solvent.

| Oxidative Coupling Product | Typical Oxidant | Potential Application |

| Phenoxazinone Derivatives | O₂, Metal catalysts (e.g., Cu(II)), Enzymes | Dyes, Pharmaceuticals, Molecular Probes |

| Poly(aminophenol)s | Chemical or electrochemical oxidation | Conductive polymers, Electrochromic materials |

Heterocyclic Annulation and Scaffold Construction

The bifunctional nature of 2-Amino-4-methoxyphenol, possessing both a nucleophilic amino group and a hydroxyl group in an ortho relationship, makes it an excellent precursor for the synthesis of a variety of heterocyclic ring systems. These annulation reactions involve the condensation of the aminophenol with a suitable bifunctional electrophile, leading to the formation of a new heterocyclic ring fused to the original benzene ring.

Synthesis of Pyridine Analogues and Related Nitrogen Heterocycles

2-Amino-4-methoxyphenol is a documented starting material for the synthesis of pyridine analogues. researchgate.net The construction of a pyridine ring typically involves the condensation of the amino group with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization. Various synthetic methodologies, such as the Hantzsch pyridine synthesis or related multicomponent reactions, can be employed to construct the pyridine ring. slideshare.netbaranlab.org The resulting methoxy-substituted aminopyridophenols can serve as valuable intermediates for the synthesis of more complex nitrogen-containing heterocyclic systems.

Development of Diverse Heterocyclic Scaffolds

The reactivity of 2-Amino-4-methoxyphenol extends to the synthesis of a broader range of heterocyclic systems.

Oxazoles and Benzoxazoles: The ortho-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles. nih.gov This is typically achieved by the condensation of the aminophenol with a carboxylic acid, aldehyde, or a related carbonyl compound under dehydrating conditions. The resulting benzoxazole ring system is a common motif in many biologically active molecules. Similarly, the amino and hydroxyl groups can participate in reactions to form simpler, non-fused oxazole rings. nih.govwikipedia.org

Phenoxazines: As mentioned in the context of oxidative coupling, 2-aminophenols are key starting materials for the synthesis of phenoxazines. researchgate.netmdpi.com The oxidative dimerization of 2-aminophenol derivatives leads directly to the formation of the tricyclic phenoxazine core structure. rsc.org These compounds are known for their applications as dyes and have been investigated for their biological activities.

The versatility of 2-Amino-4-methoxyphenol hydrochloride as a building block in organic synthesis is evident from the diverse array of chemical transformations it can undergo. Its electron-rich aromatic ring is amenable to various functionalization reactions, and its ortho-disposed amino and hydroxyl groups provide a powerful handle for the construction of a wide range of important heterocyclic scaffolds.

Cutting Edge Applications and Research Modalities of 2 Amino 4 Methoxyphenol Hydrochloride and Its Derivatives

Contributions to Advanced Materials Science

The adaptable chemical nature of 2-Amino-4-methoxyphenol (B1270069) hydrochloride and its derivatives has positioned them as significant contributors to the field of advanced materials science. Researchers are harnessing their reactive sites to engineer novel materials with tailored properties for a variety of applications, from nanotechnology to functional polymers.

The surface modification of nanomaterials is crucial for their stability, functionality, and biocompatibility in various applications. While direct use of 2-Amino-4-methoxyphenol hydrochloride for nanoparticle coating is not extensively documented in readily available literature, the principles of surface engineering can be illustrated through structurally related compounds. For instance, a derivative, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, has been successfully used to coat Fe3O4 magnetic nanoparticles. nih.gov In this research, the Schiff base derived from this aminothiazole derivative was used to functionalize the surface of the magnetic nanoparticles. nih.gov This coating not only prevents the aggregation and oxidation of the nanoparticles but also imparts new functionalities. nih.gov

The process involved dispersing the Fe3O4 magnetic nanoparticles in ethanol (B145695), followed by treatment with sodium hydroxide (B78521) and the addition of the 2-amino-4-(4-methoxyphenyl)-1,3-thiazole derivative under controlled temperature and shaking. nih.gov The resulting coated nanoparticles were characterized using various techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray fluorescence (EDXRF), which confirmed the successful surface modification. nih.gov The average particle size of the prepared coated magnetic nanoparticles was approximately 12 nm, and they exhibited a spherical morphology. nih.gov This example, while not a direct application of this compound, demonstrates the potential of its amine and phenol-like functionalities for the surface engineering of nanomaterials. The amino group can readily form covalent bonds or strong interactions with nanoparticle surfaces, while the aromatic ring can be further functionalized to introduce specific properties.

Table 1: Characterization of Schiff-Base Coated Magnetic Nanoparticles

| Parameter | Result | Reference |

|---|---|---|

| Average Particle Size | ~12 nm | nih.gov |

| Morphology | Spherical | nih.gov |

| Coating Material | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole (Schiff base) | nih.gov |

| Characterization Techniques | XRD, SEM, EDXRF | nih.gov |

The synthesis of functional polymers with specific properties is another area where derivatives of this compound show significant promise. While direct polymerization of this compound is not widely reported, its structural motifs are found in monomers used for creating functional polymers. For example, vanillin (B372448), which shares the methoxy (B1213986) and hydroxyl-substituted benzene (B151609) ring with 2-Amino-4-methoxyphenol, is a well-known renewable resource for the synthesis of functional polymers. mdpi.com

In one study, a derivative of vanillin, 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate (B77674) (DEAMVA), was synthesized and copolymerized with styrene (B11656) via free radical polymerization. mdpi.com This process yielded pH-responsive copolymers with functional aldehyde groups that could be further modified, for instance, by grafting biomolecules like tryptophan through a Schiff base reaction. mdpi.com The synthesis of the monomer involved a Mannich reaction of vanillin with diethylamine (B46881) and formaldehyde, followed by reaction with acryloyl chloride. mdpi.com The resulting polymers were characterized by various techniques, including 1H NMR, FT-IR, GPC, and DSC, to confirm their structure and properties. mdpi.com This research highlights the potential of the phenoxy structure, similar to that in 2-Amino-4-methoxyphenol, to be incorporated into polymer backbones to introduce functionality and responsiveness. The amino and hydroxyl groups on this compound offer versatile handles for polymerization and post-polymerization modification, suggesting its potential for creating a new class of functional polymers and oligomers.

Innovations in Sensor Technology and Chemical Detection

The development of highly sensitive and selective sensors is critical for a wide range of applications, including environmental monitoring, medical diagnostics, and food safety. The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for the design of novel chemo- and biosensors.

While specific examples of chemo- and biosensors based directly on this compound are not prevalent in the reviewed literature, the broader class of aminophenol compounds is utilized in electrochemical sensor development. The electrochemical activity of the aminophenol group can be exploited for the detection of various analytes. For instance, amino-functionalized materials are used to modify electrodes for the sensitive detection of biomolecules like glutamate (B1630785). rsc.org In a related study, an electrochemical sensor for glutamate was developed using an amino-functionalized metal-organic framework (NH2-MIL-88B(Fe)). rsc.org The amino groups on the framework play a crucial role in the electrochemical detection mechanism. rsc.org

The general principle involves the modification of an electrode surface with a material that can selectively interact with the target analyte. This interaction leads to a measurable change in the electrochemical signal, such as current or potential. The amino and hydroxyl groups of 2-Amino-4-methoxyphenol could be utilized for immobilization onto electrode surfaces and for specific interactions with target molecules through hydrogen bonding or electrostatic interactions. Furthermore, the redox activity of the aminophenol moiety could be directly used for the amperometric detection of certain analytes.

The development of colorimetric and fluorescent probes allows for the visual or spectroscopic detection of specific chemical species. While research directly employing this compound for this purpose is limited, its derivatives can be envisioned as components of such probes. For example, the reaction of the amino group with other reagents can lead to the formation of chromophoric or fluorophoric systems.

The general strategy for designing such probes involves linking a recognition unit (which selectively binds to the analyte) to a signaling unit (the chromophore or fluorophore). The binding event triggers a change in the electronic properties of the signaling unit, resulting in a change in color or fluorescence intensity. The aromatic ring of 2-Amino-4-methoxyphenol could serve as a platform to build more complex conjugated systems that are sensitive to their chemical environment. For instance, the formation of an azo dye by diazotization of the amino group and coupling with a suitable partner is a classic method for creating intensely colored compounds, a principle that could be adapted for colorimetric sensing. nih.gov

Investigations in Natural Product Chemistry and Flavor Science

2-Amino-4-methoxyphenol and its derivatives have also been identified in the realm of natural products and have been investigated for their contribution to the flavor profiles of certain foods and beverages.

Research has identified 2-Amino-4-methoxyphenol as a volatile constituent in the aroma concentrate of Tieguanyin teas. chemsynthesis.com The aroma of tea is a complex mixture of hundreds of volatile compounds that are formed during the processing of tea leaves. acs.org These compounds can arise from the degradation of amino acids, lipids, and carotenoids. acs.org The presence of 2-Amino-4-methoxyphenol suggests its formation through biochemical pathways during the fermentation and drying stages of tea production. The specific enzymatic or chemical reactions leading to its formation in tea are a subject of ongoing research in flavor chemistry. Understanding the formation of such compounds is crucial for controlling and optimizing the flavor profile of tea and other fermented food products.

Table 2: Volatile Compound in Tea Aroma

| Compound Name | Tea Type | Reference |

|---|---|---|

| 2-Amino-4-methoxyphenol | Tieguanyin | chemsynthesis.com |

Identification and Role as Volatile Constituents in Complex Matrices (e.g., Tea Aromas)

2-Amino-4-methoxyphenol has been identified as a volatile constituent within the complex aroma profile of certain teas, specifically in the aroma concentrate of Tieguanyin, a premium variety of Chinese oolong tea. medchemexpress.com The aroma of tea is a critical determinant of its quality and market value, arising from a complex mixture of hundreds of volatile organic compounds (VOCs). These compounds are formed through multiple biosynthetic pathways during tea processing, including the degradation of amino acids, lipids, and carotenoids.

Structure-Odor Relationships and Sensory Analysis

The sensory properties of a volatile compound are intrinsically linked to its molecular structure. For 2-amino-4-methoxyphenol, its characteristic odor profile is determined by the specific arrangement of the amino (-NH2), methoxy (-OCH3), and hydroxyl (-OH) functional groups on the benzene ring. While a specific, universally defined odor descriptor for this compound is not extensively documented in public literature, general principles of structure-odor relationships in phenolic compounds suggest it would contribute to the complex aromatic notes found in tea.

The relationship between molecular structure and perceived scent is complex; even minor changes, such as the position of a functional group, can dramatically alter the odor. chemrxiv.org For instance, the isomers vanillin and isovanillin, which differ only in the positions of their hydroxyl and methoxy groups, have vastly different scents. chemrxiv.org The study of these relationships is crucial for understanding how individual molecules interact with olfactory receptors to produce a specific sensory perception.

| Compound Class | General Odor Description | Relevance to Tea Aroma |

|---|---|---|

| Phenols/Methoxyphenols | Smoky, spicy, medicinal, sweet | Contribute to the roasted, floral, and sweet notes in oolong and black teas. |

| Alcohols (e.g., Linalool, Geraniol) | Floral, sweet, citrusy | Key components of the floral and fruity character of many green and oolong teas. |

| Aldehydes | Green, grassy, fatty | Responsible for the fresh, "green" notes in steamed green teas. |

| Ketones (e.g., β-Ionone) | Floral, woody, fruity | Add complexity and sweet, floral notes, particularly in oolong teas. |

Precursor Chemistry for Specialty Organic Molecules

Building Blocks for Complex Organic Synthesis and Ligand Design

2-Amino-4-methoxyphenol serves as a valuable precursor and organic building block in the synthesis of more complex specialty molecules. Its utility stems from the presence of three distinct functional groups—amino, hydroxyl, and methoxy—which can be selectively targeted for chemical modification. This trifunctional nature allows chemists to construct intricate molecular architectures.

One notable application is in the synthesis of pyridine (B92270) analogues. medchemexpress.com The aminophenol structure can be used to build the heterocyclic pyridine ring, a core component in many pharmaceuticals and biologically active compounds. Furthermore, the inherent functionality of 2-amino-4-methoxyphenol makes it a suitable candidate for ligand design. The oxygen and nitrogen atoms can act as coordination sites for metal ions, enabling the development of novel catalysts, metal-organic frameworks (MOFs), and sensory materials. The strategic placement of these functional groups allows for the creation of specific chelation environments, which are critical for applications in catalysis and materials science.

Exploration in the Synthesis of Agrochemical Intermediates

While direct, large-scale applications of 2-amino-4-methoxyphenol in the synthesis of commercial agrochemicals are not widely reported in readily available literature, its structural motifs are relevant to the field. Secondary amines and phenolic compounds are foundational structures in many herbicides, fungicides, and pesticides. mdpi.com The aminophenol core is a versatile scaffold that can be modified to create a library of derivatives for biological screening. The exploration in this area involves using the compound as a starting material to synthesize novel molecules whose efficacy against agricultural pests and diseases can then be evaluated. Its potential lies in its ability to be transformed into a variety of heterocyclic and aromatic structures known to possess bioactivity.

Studies on Thermal Stability and Degradation Pathways

Pyrolysis Product Identification and Mechanistic Understanding

Direct studies on the pyrolysis of this compound are limited in published research. However, mechanistic insights can be inferred from studies on structurally similar compounds. For example, research on the thermal degradation of other substituted aminophenols and related aromatic compounds provides a framework for predicting its behavior at elevated temperatures.

The thermal decomposition of such molecules typically involves the cleavage of the weakest chemical bonds. For 2-amino-4-methoxyphenol, potential degradation pathways could include:

Demethylation: Loss of the methyl group from the methoxy ether, yielding a dihydroxyphenol derivative.

Deamination: Removal of the amino group.

Dehydration/Dehydroxylation: Loss of the hydroxyl group or a water molecule.

Ring Opening/Fragmentation: At higher temperatures, the aromatic ring itself can break apart.

Environmental Fate and Transformation Studies of Related Compounds

The environmental persistence, transformation, and ultimate fate of chemical compounds are of critical importance in assessing their ecological impact. While specific and comprehensive environmental fate studies on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from research on structurally similar compounds, such as aromatic amines, aminophenols, and aniline (B41778) derivatives. These studies provide a foundational understanding of the potential environmental behavior of this compound.

Aromatic amines, as a class of compounds, are recognized as significant environmental contaminants due to their widespread industrial use. nih.govacs.orgnih.govimrpress.com Their introduction into the environment can occur through various industrial waste streams. imrpress.com The primary pathways for the elimination of aromatic amines from surface waters are microbial transformation and sorption to suspended solids and sediments. acs.org While many aromatic amines undergo degradation, some can persist in aquatic environments. nih.govacs.org

The environmental fate of these compounds is largely determined by a combination of biotic and abiotic processes. Biodegradation, facilitated by microorganisms, is a crucial mechanism for the breakdown of these chemicals in soil and water. researchgate.netresearchgate.netresearchgate.netresearchgate.net Additionally, photodegradation, the breakdown of molecules by light, can be a significant transformation pathway for aromatic compounds in aquatic settings. umn.eduresearchgate.net In contrast, abiotic oxidation by dissolved oxygen is generally considered a less significant removal pathway for aromatic amines compared to biological degradation. nih.gov

Biodegradation of Structurally Related Compounds

Microbial degradation is a primary mechanism for the environmental breakdown of many organic compounds. Studies on compounds structurally related to this compound, such as aniline and p-aminophenol, have demonstrated the potential for biodegradation by various bacterial strains.

For instance, a bacterial consortium composed of Bacillus subtilis, Bacillus lentimorbus, and Bacillus mycoides has been shown to utilize aniline and its chlorinated derivatives as sole nitrogen and carbon sources. researchgate.net The biodegradation of aniline can proceed through different pathways depending on the microbial species and environmental conditions. For example, under aerobic conditions, the degradation can be initiated by the formation of catechol, while anaerobic degradation may proceed via benzoic acid. researchgate.net The efficiency of aniline biodegradation can be influenced by factors such as the presence of other nitrogen sources. researchgate.net

Similarly, the degradation of 4-aminophenol (B1666318) has been demonstrated using enzymes from Serratia marcescens. researchgate.net The process involves the conversion of 4-aminophenol to benzoquinone and ammonia, followed by the formation of organic acids, and ultimately mineralization to carbon dioxide and water. researchgate.net The rate and extent of this degradation are influenced by environmental parameters such as pH and temperature. researchgate.net

Table 1: Examples of Microbial Degradation of Related Aromatic Compounds

| Compound | Microorganism(s) | Key Findings | Reference |

|---|---|---|---|

| Aniline | Consortium of Bacillus subtilis, Bacillus lentimorbus, and Bacillus mycoides | Utilized aniline as a sole source of nitrogen and carbon. Addition of other nitrogen sources enhanced biodegradation. | researchgate.net |

| 4-Aminophenol | Enzyme from Serratia marcescens | Degradation proceeds via benzoquinone to organic acids and finally CO2 and H2O. Optimal conditions were pH 9-10 and temperature 40-60°C. | researchgate.net |

| Aniline | Acinetobacter sp. YAA | Initial degradation step involves the formation of catechol under aerobic conditions. | researchgate.net |

| Aniline | Desulfobacterium anilini | Anaerobic degradation pathway identified. | researchgate.net |

Photodegradation and Other Abiotic Transformations

Photochemical degradation is another important process that can influence the environmental persistence of aromatic compounds in aquatic systems. umn.eduresearchgate.net The presence of aromatic rings and conjugated systems in these molecules facilitates the absorption of solar radiation, which can lead to their transformation. researchgate.net

Studies on the photodegradation of phenolic compounds have shown that the process can be influenced by the presence of photocatalysts. mdpi.com The degradation of p-aminophenol has been investigated using ozonation combined with sonolysis, which was found to be more effective than either treatment alone. nih.gov The degradation process led to the formation of several intermediate products, including phenol (B47542) and various organic acids, indicating a stepwise breakdown of the parent molecule. nih.gov

While direct photodegradation studies on this compound are lacking, the general principles of photochemical transformation of aromatic and phenolic compounds suggest that this could be a relevant environmental fate process.

Predicted Environmental Fate of a Related Compound

To provide a more direct, albeit modeled, perspective, data from a closely related compound, 4-Aminomethyl-2-methoxyphenol hydrochloride, can be considered. Predictive models offer estimates of key environmental fate parameters.

Table 2: Predicted Environmental Fate Parameters for 4-Aminomethyl-2-methoxyphenol hydrochloride

| Parameter | Predicted Value | Unit |

|---|---|---|

| Biodegradation Half-Life | 3.55 | days |

| Soil Adsorption Coefficient (Koc) | 43.7 | L/kg |

| Bioconcentration Factor | 5.39 | L/kg |

| Atmospheric Hydroxylation Rate | 2.63e-11 | cm³/molecule·sec |

Data sourced from predictive models for a structurally similar compound and should be interpreted as an estimation. epa.gov

These predicted values suggest that a compound like 4-Aminomethyl-2-methoxyphenol hydrochloride would exhibit a relatively short biodegradation half-life, low potential for bioaccumulation (indicated by the bioconcentration factor), and moderate mobility in soil (based on the soil adsorption coefficient). The atmospheric hydroxylation rate provides an indication of its potential degradation in the atmosphere. While these are predictions for a related but different molecule, they offer a plausible scenario for the environmental behavior of this compound in the absence of specific experimental data.

Theoretical and Computational Chemistry Approaches to 2 Amino 4 Methoxyphenol Hydrochloride

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of chemical compounds. Methods based on Density Functional Theory (DFT) are particularly prominent for their balance of accuracy and computational efficiency in studying organic molecules.

| Parameter | Bond/Angle | Experimental Value | Calculated Value (DFT/B3LYP/6-311+G(d)) |

| Bond Length | C7=N1 | 1.277(2) Å | - |

| Bond Angle | C1–N1–C7 | 121.88(14)° | - |

| Torsion Angle | C1–N1–C7–C8 | -178.97(16)° | 179.27° |

This table is for illustrative purposes to show the type of data obtained from DFT calculations and is not for 2-Amino-4-methoxyphenol (B1270069) hydrochloride.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. bath.ac.uk A smaller HOMO-LUMO gap generally suggests a more reactive molecule. For a Schiff base derived from 2-amino-4-methoxyphenol, the HOMO-LUMO gap was calculated to be 0.1451 atomic units (approximately 3.95 eV), with the HOMO and LUMO energies being -5.646 eV and -1.696 eV, respectively. uaic.ro This type of analysis for 2-Amino-4-methoxyphenol hydrochloride would provide valuable information about its electronic transitions and reactivity, though specific values for the hydrochloride salt were not found. core.ac.uk

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Schiff Base Derivative of 2-Amino-4-methoxyphenol (Note: This data is for (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol.) uaic.ro

| Parameter | Energy (eV) |

| HOMO Energy | -5.646 |

| LUMO Energy | -1.696 |

| HOMO-LUMO Gap | 3.95 |

This table illustrates the type of data generated from FMO analysis and does not represent this compound.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. MEP maps illustrate the electrostatic potential on the electron density surface, using a color scale to denote different potential values. These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting its interaction with other chemical species. For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms and the aromatic ring, indicating regions susceptible to electrophilic attack. Positive potential (typically colored blue) would be expected around the amino and hydroxyl protons, indicating sites for nucleophilic attack. While the general principles are clear, a specific MEP map for this compound was not found in the search results.

Computational Modeling of Reactivity and Reaction Mechanisms

Beyond static molecular properties, computational chemistry can also be employed to model the dynamic processes of chemical reactions, providing insights into reactivity and reaction pathways.

Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. For a molecule like 2-Amino-4-methoxyphenol, this could involve modeling its oxidation reactions or its participation in polymerization processes. Although it is known that 2-amino-4-methoxyphenol can react with NO2, specific computational studies detailing the reaction pathways and transition states for the hydrochloride salt were not identified in the provided search results. calstate.edu

The electrophilic and nucleophilic character of a molecule can be quantified using various reactivity descriptors derived from DFT calculations. These descriptors, such as chemical potential, hardness, and the electrophilicity index, provide a quantitative measure of a molecule's tendency to accept or donate electrons. The analysis of frontier molecular orbitals (HOMO and LUMO) also provides qualitative insights into the molecule's electrophilic and nucleophilic nature. The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. For this compound, such computational analysis would elucidate its reactivity profile, but specific studies providing these insights were not found.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical approaches such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in simulating its vibrational and electronic spectra. These methods allow for a detailed understanding of the molecule's structural and electronic characteristics.

Simulation of Vibrational (IR) Spectra

The simulation of vibrational spectra, particularly infrared (IR) spectra, is a common application of computational chemistry that allows for the assignment of experimentally observed absorption bands to specific molecular vibrations. For this compound, DFT calculations are typically employed to determine the optimized molecular geometry and to compute the harmonic vibrational frequencies.

The process begins with the optimization of the molecule's ground-state geometry. Following this, the vibrational frequencies are calculated, which correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The results of these calculations are often presented in a table that correlates the calculated frequencies with the specific type of vibration. It is a standard practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model.

| Calculated Vibrational Frequencies (cm⁻¹) | Vibrational Mode Assignment | Description of Motion |

| Expected around 3400-3500 | N-H stretching | Symmetric and asymmetric stretching of the amine group. |

| Expected around 3200-3400 | O-H stretching | Stretching of the hydroxyl group. |

| Expected around 3000-3100 | C-H stretching (aromatic) | Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring. |

| Expected around 2800-3000 | C-H stretching (methyl) | Symmetric and asymmetric stretching of the methyl group in the methoxy (B1213986) substituent. |

| Expected around 1600-1650 | N-H bending | Scissoring vibration of the amine group. |

| Expected around 1450-1550 | C=C stretching (aromatic) | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| Expected around 1200-1300 | C-O stretching (aryl ether) | Asymmetric stretching of the C-O-C bond of the methoxy group. |

| Expected around 1000-1100 | C-O stretching (phenol) | Stretching of the C-O bond of the hydroxyl group. |

Note: The values in this table are illustrative of the expected regions for these vibrations and are not based on specific computational results for this molecule.

UV-Vis Absorption Spectrum Prediction and Electronic Transitions

The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are a measure of the intensity of the absorption.

These calculations help in understanding the electronic structure of the molecule and identifying the nature of the electronic transitions, such as π → π* or n → π* transitions. For this compound, the presence of the aromatic ring and the lone pairs on the oxygen and nitrogen atoms are expected to give rise to characteristic absorptions in the UV region. The predicted spectrum can be compared with experimental data to validate the computational model. nih.gov

| Calculated Absorption Wavelength (λmax) | Oscillator Strength (f) | Major Electronic Transition Contribution |

| Predicted Primary Absorption Band | Value > 0.1 | HOMO → LUMO (π → π) |

| Predicted Secondary Absorption Band(s) | Value < 0.1 | Transitions involving non-bonding orbitals (n → π) |

Note: This table illustrates the type of information obtained from TD-DFT calculations. HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital.

NMR Chemical Shift Calculation for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict the NMR chemical shifts (δ) of magnetically active nuclei, such as ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts.

The calculated chemical shifts are reported relative to a standard reference compound, usually tetramethylsilane (B1202638) (TMS). By comparing the predicted NMR spectrum with the experimental one, it is possible to confirm the structural assignment of the molecule. For this compound, the calculations would predict distinct chemical shifts for the different protons and carbon atoms in the molecule, reflecting their unique chemical environments.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Aromatic Protons | Expected in the range of 6.5 - 7.5 | - |

| Amine Protons | Variable, depends on solvent and concentration | - |

| Hydroxyl Proton | Variable, depends on solvent and concentration | - |

| Methoxy Protons | Expected in the range of 3.5 - 4.0 | - |

| Aromatic Carbons | - | Expected in the range of 100 - 160 |

| Methoxy Carbon | - | Expected in the range of 55 - 65 |

Note: The chemical shift ranges in this table are typical for the respective functional groups and are for illustrative purposes.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 Amino 4 Methoxyphenol Hydrochloride

High-Resolution Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of 2-Amino-4-methoxyphenol (B1270069) hydrochloride. These techniques probe the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of 2-Amino-4-methoxyphenol hydrochloride. It provides detailed information about the chemical environment of each hydrogen (¹H-NMR) and carbon (¹³C-NMR) atom within the molecule.

In the ¹H-NMR spectrum , distinct signals are expected for the protons of the aromatic ring, the methoxy (B1213986) group, and the amino group. The aromatic protons typically appear as multiplets in the 6.5-7.0 ppm range due to spin-spin coupling. The methoxy group (-OCH₃) protons are expected to show a sharp singlet, while the protons of the amino (-NH₃⁺) and hydroxyl (-OH) groups often appear as broad singlets because of chemical exchange and hydrogen bonding. The hydrochloride salt form means the amino group is protonated (-NH₃⁺), which would influence its chemical shift compared to the free base.

The ¹³C-NMR spectrum provides complementary information on the carbon framework. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shifts are influenced by the electronegativity of the attached oxygen and nitrogen atoms, allowing for the assignment of the aromatic ring carbons and the methoxy carbon. For instance, in related methoxyphenol compounds, the methoxy carbon signal appears around 55-56 ppm, while the aromatic carbons bonded to the amino and hydroxyl groups are significantly deshielded, appearing in the 140-160 ppm range.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are employed to establish connectivity between atoms. COSY spectra reveal correlations between coupled protons (e.g., adjacent protons on the aromatic ring), while HETCOR spectra correlate proton signals with the signals of the carbon atoms they are directly bonded to. This allows for the definitive assignment of all ¹H and ¹³C signals, confirming the substitution pattern of the phenol (B47542) ring.

Table 1: Predicted NMR Spectral Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H-NMR | Aromatic-H | 6.5 - 7.0 | Multiplet (3H) |

| -OCH₃ (Methoxy) | ~3.8 | Singlet (3H) | |

| -OH (Phenol) | Variable | Broad Singlet (1H) | |

| -NH₃⁺ (Ammonium) | Variable | Broad Singlet (3H) | |

| ¹³C-NMR | C-OCH₃ (Methoxy) | ~55-56 | - |

| Aromatic C-H | ~100-120 | - | |

| Aromatic C-N | ~140-145 | - | |

| Aromatic C-O (Methoxy) | ~150-155 | - | |

| Aromatic C-OH (Phenol) | ~155-160 | - |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and particularly Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in this compound. The FTIR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule, such as those in the amino (-NH₃⁺), hydroxyl (-OH), methoxy (-OCH₃), and substituted benzene (B151609) ring moieties.

Key vibrational bands can be assigned to specific functional groups, confirming the compound's identity. For example, the O-H stretching vibration of the phenolic group typically appears as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the ammonium (B1175870) group are expected in a similar region, often overlapping with the O-H band. C-H stretching vibrations from the aromatic ring and the methoxy group are observed around 2800-3100 cm⁻¹. The C-O stretching of the ether (methoxy) and phenol groups will produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (Broad) |

| Ammonium N-H | Stretching | 3000 - 3300 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (in -OCH₃) | Stretching | 2850 - 3000 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

| Aromatic C-O (Ether) | Stretching | ~1250 |

| Phenolic C-O | Stretching | ~1200 |

| Aromatic C-H | Out-of-Plane Bending | 700 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption bands are primarily due to π → π* electronic transitions within the substituted benzene ring. The presence of auxochromic groups like -OH, -NH₃⁺, and -OCH₃ influences the position and intensity of these absorption maxima (λ_max). A related compound, 4-methoxyphenol (B1676288), exhibits absorption maxima at approximately 222 nm and 282 nm. Similar absorption patterns are expected for this compound.

UV-Vis spectroscopy is also a valuable tool for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with standards of known concentration, the concentration of this compound in unknown samples can be accurately determined.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and confirm the molecular formula of a compound. The molecular formula for the cationic part of this compound is C₇H₁₀NO₂⁺. HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the structure of a molecule. In a typical MS/MS experiment, the molecular ion (precursor ion) of 2-Amino-4-methoxyphenol is selected and then fragmented through techniques like collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For 2-Amino-4-methoxyphenol, expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from

Chromatographic Separation and Detection

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS) and a headspace autosampler, is a powerful technique for the identification and quantification of volatile organic impurities, commonly known as residual solvents. chromatographyonline.comshimadzu.co.uk These solvents are often remnants from the synthesis and purification processes and must be controlled within strict limits defined by regulatory guidelines. itwreagents.com

In the analysis of this compound, headspace GC-MS is the method of choice. The solid sample is dissolved in a high-boiling-point solvent (e.g., dimethyl sulfoxide) in a sealed vial and heated. itwreagents.com This process allows the volatile impurities to partition into the gas phase (headspace) above the sample. A portion of this gas is then automatically injected into the GC system. The components are separated based on their boiling points and interaction with the GC column, and subsequently identified and quantified by the detector, typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). shimadzu.co.uk The MS detector provides superior identification capabilities based on the mass-to-charge ratio of the ionized molecules. chromatographyonline.com

Research Findings: The analysis focuses on detecting Class 1 (solvents to be avoided), Class 2 (solvents to be limited), and Class 3 (solvents with low toxic potential) residual solvents. A typical method would involve a validated procedure capable of separating and quantifying all potential solvents used in the manufacturing process of this compound. The high sensitivity of this technique ensures that even trace levels of toxic solvents are detected, ensuring the material's safety for use in pharmaceutical manufacturing.

Table 1: Representative Headspace GC Method Parameters for Residual Solvent Analysis

| Parameter | Value |

|---|---|

| GC System | Capillary GC with FID/MS |

| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., G43) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temp. | 140 °C |

| Oven Program | 40 °C (20 min), ramp to 240 °C at 10 °C/min, hold for 20 min |

| Detector Temp. | 250 °C |

| Headspace Vial Temp. | 80 °C |

| Headspace Loop Temp. | 85 °C |

| Vial Equilibration | 60 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry. Its primary applications are monitoring the progress of a chemical reaction and performing preliminary purity screens of the resulting products.

For the synthesis of this compound, which could be prepared via the reduction of a precursor like 4-methoxy-2-nitrophenol (B75764), TLC is used to track the consumption of the starting material and the formation of the desired aminophenol product. chemijournal.commdpi.com Small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at various time points. The plate is then developed in a suitable solvent system. Because the starting nitrophenol is significantly less polar than the resulting aminophenol product, they will travel at different rates up the plate, resulting in distinct spots with different Retention Factor (Rf) values. A reaction is deemed complete when the spot corresponding to the starting material is no longer visible.